molecular formula C13H16N2O4 B2553356 4-Acetamidophenyl morpholine-4-carboxylate CAS No. 303095-00-3

4-Acetamidophenyl morpholine-4-carboxylate

Cat. No.: B2553356
CAS No.: 303095-00-3
M. Wt: 264.281
InChI Key: YBQWOVMEUBPGFM-UHFFFAOYSA-N
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Description

4-Acetamidophenyl morpholine-4-carboxylate is a chemical compound that belongs to the class of morpholine derivatives It is characterized by the presence of an acetamido group attached to a phenyl ring, which is further connected to a morpholine ring via a carboxylate linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Acetamidophenyl morpholine-4-carboxylate typically involves the reaction of 4-acetamidophenol with morpholine-4-carboxylic acid. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include a solvent such as dichloromethane (DCM) and are conducted at room temperature to ensure optimal yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent reaction conditions and high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-Acetamidophenyl morpholine-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions can occur, especially at the acetamido group, using reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or neutral conditions.

    Reduction: LiAlH4 in dry ether or NaBH4 in methanol.

    Substitution: NaOH in aqueous solution or K2CO3 in organic solvents.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

4-Acetamidophenyl morpholine-4-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its structural features.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-Acetamidophenyl morpholine-4-carboxylate involves its interaction with specific molecular targets. The acetamido group can form hydrogen bonds with biological macromolecules, while the morpholine ring can interact with various receptors or enzymes. These interactions can modulate the activity of the target molecules, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    4-Acetamidophenyl acetate: Similar structure but lacks the morpholine ring.

    4-Benzoylmorpholine: Contains a benzoyl group instead of an acetamido group.

    Morpholine derivatives: Various compounds with different substituents on the morpholine ring.

Uniqueness

4-Acetamidophenyl morpholine-4-carboxylate is unique due to the presence of both an acetamido group and a morpholine ring, which confer specific chemical and biological properties. This combination allows for diverse applications and interactions that are not observed in other similar compounds.

Properties

IUPAC Name

(4-acetamidophenyl) morpholine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O4/c1-10(16)14-11-2-4-12(5-3-11)19-13(17)15-6-8-18-9-7-15/h2-5H,6-9H2,1H3,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBQWOVMEUBPGFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)OC(=O)N2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

303095-00-3
Record name 4-(ACETYLAMINO)PHENYL 4-MORPHOLINECARBOXYLATE
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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